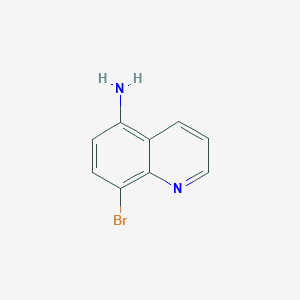

8-Bromoquinolin-5-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-Bromoquinolin-5-amine and related derivatives primarily involves palladium-catalyzed aryl amination reactions. One notable method involves the microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, yielding 1-aminonaphthalenes and 5- and 8-aminoquinolines in good yields. This method shows significant improvements in yields, especially for quinoline substrates, under microwave conditions compared to standard conditions (Wang, Magnin, & Hamann, 2003).

Molecular Structure Analysis

The molecular structure of 8-Bromoquinolin-5-amine is characterized by the presence of a bromo group attached to the eighth position of the quinoline ring and an amine group at the fifth position. The structure's analysis can be further explored through X-ray crystallography, showcasing the compound's spatial arrangement and electronic properties. However, specific studies focusing on the crystal structure analysis of 8-Bromoquinolin-5-amine were not found in the current search, indicating a potential area for further research.

Chemical Reactions and Properties

8-Bromoquinolin-5-amine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of both bromo and amine functional groups. These reactions enable the synthesis of a wide range of derivatives and complexes. One example includes the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, demonstrating the compound's versatility in organic synthesis (Krishna, 2018).

Aplicaciones Científicas De Investigación

-

Organic Synthesis

- Application : 8-Bromoquinolin-5-amine is used as a valuable scaffold in organic synthesis . It is related to quinolin-8-amines, which are valuable scaffolds in organic synthesis .

- Method : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

- Results : The synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides has been reported .

-

Synthesis of Quinoxalines

- Application : 8-Bromoquinolin-5-amine is used in the synthesis of quinoxalines . Quinoxalines are 1,4-diazines with widespread occurrence in nature .

- Method : The synthesis involves the use of α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation .

- Results : The synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives has been achieved .

-

Pharmacological Activities

- Application : 6-Amino-5-bromoquinoline, a compound similar to 8-Bromoquinolin-5-amine, has a wide range of biological and pharmacological activities .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these pharmacological activities are not specified in the source .

-

Catalytic Annulations

- Application : It is particularly remarkable that catalytic annulations of internal N1 -β-γ-alkynyldiamines produce quinoline-8-amines .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these catalytic annulations are not specified in the source .

-

Industrial Chemistry

- Application : Quinolines, which include 8-Bromoquinolin-5-amine, have a variety of applications in industrial chemistry .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these industrial applications are not specified in the source .

-

Medicinal Chemistry

- Application : Quinolines, which include 8-Bromoquinolin-5-amine, have a variety of applications in medicinal chemistry .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these medicinal applications are not specified in the source .

Safety And Hazards

8-Bromoquinolin-5-amine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

8-bromoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFYSPONYGTMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513705 | |

| Record name | 8-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinolin-5-amine | |

CAS RN |

116632-58-7 | |

| Record name | 8-Bromo-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)